methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one using thionyl chloride, followed by bromination and nucleophilic substitution with cyclopentylamine. Subsequent steps include a Heck reaction, ring closure sequence, oxidation, and further bromination .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. They often involve the use of inexpensive raw materials and reagents, with reaction conditions that are readily controllable to minimize environmental hazards .
Chemical Reactions Analysis
Types of Reactions: methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Substitution: Aryl or heteroaryl amines in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures.
Major Products:
Oxidation: Methyl sulfoxide or sulfone derivatives.
Substitution: Aryl or heteroaryl-substituted pyrrolopyrimidine compounds.
Scientific Research Applications
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a cyclin-dependent kinase (CDK) inhibitor, which could be useful in cancer treatment.
Neuroprotection: Derivatives of pyrrolopyrimidine compounds have shown promise as neuroprotective and anti-neuroinflammatory agents.
Antimicrobial Activity: Pyrimidine derivatives are known for their antiviral, anticancer, antioxidant, and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it may inhibit the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase . This inhibition can prevent uncontrolled cell division, which is a hallmark of cancer .
Comparison with Similar Compounds
Palbociclib: A well-known CDK4/6 inhibitor used in cancer therapy.
Other Pyrrolopyrimidines: Compounds like 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, which also exhibit CDK inhibitory activity.
Uniqueness: methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and potential for diverse biological activities. Its methylthio group and cyclopentyl ring contribute to its distinct chemical properties and reactivity compared to other pyrrolopyrimidines .
Properties
Molecular Formula |
C14H17N3O2S |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H17N3O2S/c1-19-13(18)11-7-9-8-15-14(20-2)16-12(9)17(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
TWJVQUITFGEMLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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